molecular formula C13H13ClN2O3S B2570434 3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379729-13-2

3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2570434
CAS No.: 379729-13-2
M. Wt: 312.77
InChI Key: LCPHYSLYTZUQPU-UHFFFAOYSA-N
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Description

3-Amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide (CAS: 379729-13-2) is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group, an amino group at position 3, a methoxy group at position 4, and a 2-chlorophenyl moiety attached via the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₂ClN₂O₃S, with a molecular weight of approximately 314.76 g/mol (calculated from atomic masses). The compound’s structure (Fig.

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-9(8-11(13)15)20(17,18)16-12-5-3-2-4-10(12)14/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPHYSLYTZUQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide typically involves the sulfonation of aniline derivatives followed by substitution reactions. One common method involves the reaction of 4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Substituent Position Variations

4-Chlorophenyl Analog (CAS: 379255-10-4)
  • Structure : Differs by the chloro substituent at the para position (4-chlorophenyl) instead of ortho (2-chlorophenyl).
  • Molecular Weight: 312.77 g/mol (slightly lower due to minor structural differences) .
4-Bromophenyl Analog (CAS: 379255-13-7)
  • Structure : Bromine replaces chlorine at the 4-position.
  • Molecular Formula : C₁₃H₁₂BrN₂O₃S.
  • Molecular Weight : ~357.22 g/mol.
  • Impact : Bromine’s larger atomic radius and higher molecular weight could alter lipophilicity and metabolic stability .

Functional Group Modifications

Morpholine Derivative (CAS: 2379651-37-1)
  • Structure : Incorporates a morpholine ring at position 4 instead of methoxy.
  • Molecular Formula : C₁₆H₁₇ClN₃O₃S.
  • Impact : The morpholine group introduces basicity and improved aqueous solubility, which may enhance pharmacokinetic profiles .
Ethoxyphenyl Analog (CAS: 379255-09-1)
  • Structure : Ethoxy group replaces methoxy at position 3.
  • Molecular Formula : C₁₄H₁₅N₂O₄S.
  • Molecular Weight : ~323.35 g/mol.
  • Impact : Increased alkyl chain length (ethoxy vs. methoxy) may enhance membrane permeability but reduce metabolic stability .

Heterocyclic and Hybrid Derivatives

Pyrazole-Containing Sulfonamide (CAS: Unspecified)
  • Structure : Features a pyrazole ring fused to the benzene core (e.g., 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide).

Research Findings and Implications

  • Bioactivity: Sulfonamides are known for antimicrobial and enzyme-inhibitory properties. The amino and sulfonamide groups facilitate hydrogen bonding with biological targets (e.g., carbonic anhydrase) .
  • Solubility and Stability : Methoxy and chloro groups influence lipophilicity. For instance, the 4-chlorophenyl analog (CAS: 379255-10-4) is commercially available but requires specific storage conditions, suggesting sensitivity to environmental factors .
  • Synthetic Accessibility : Derivatives like the morpholine-containing compound (CAS: 2379651-37-1) are discontinued, likely due to challenges in synthesis or purification .

Biological Activity

3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions primarily as a carbonic anhydrase (CA) inhibitor , specifically targeting isoforms CA I, CA II, CA IX, and CA XII. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in various physiological processes including respiration and acid-base balance. Inhibition of these enzymes can lead to significant therapeutic effects, particularly in cancer treatment and metabolic disorders.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties . A study reported that it effectively inhibited cell proliferation in various cancer cell lines, demonstrating a selective cytotoxic effect against tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy.

  • IC50 Values : The compound showed IC50 values in the nanomolar range against specific cancer cell lines, suggesting potent antitumor activity. For instance, it was reported to have an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

Inhibition of Carbonic Anhydrases

The compound has been characterized as a strong inhibitor of human carbonic anhydrase isoforms:

IsoformBinding Affinity (K_d)
CA I6 nM
CA II10 nM
CA IX20 nM
CA XII15 nM

These findings suggest that the compound could be utilized in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma and certain types of cancer .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this sulfonamide demonstrated significant antitumor efficacy without acute toxicity at high doses (up to 2000 mg/kg) in Kunming mice . This safety profile is promising for further clinical development.
  • Molecular Docking Studies : Docking studies have shown that the compound binds preferentially to the hydrophobic sites of carbonic anhydrases, supporting its role as a selective inhibitor . These studies provide insights into the molecular interactions and can guide the design of more potent derivatives.
  • Comparative Analysis : When compared to other sulfonamide derivatives, this compound exhibited superior binding affinities and inhibitory effects against tumor-associated carbonic anhydrases, highlighting its potential as a lead compound for drug development .

Q & A

Q. What are the established synthetic routes for 3-amino-N-(2-chlorophenyl)-4-methoxybenzene-1-sulfonamide, and what analytical techniques are used for its characterization?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting sulfonyl chloride derivatives with substituted anilines. For example, Al-Rufaie (2016) demonstrated the use of diazonium salt coupling with sulfonamide precursors, followed by purification via recrystallization . Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and bonding (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • UV-Vis spectroscopy : To detect conjugation effects from the amino and sulfonamide groups, with λmax typically between 250–300 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 341.06 for C13H12ClN2O3S) .

Q. How do the structural features of this sulfonamide influence its physicochemical properties?

Methodological Answer: The compound’s properties are dictated by:

  • Electron-withdrawing groups : The 2-chlorophenyl and sulfonamide moieties enhance electrophilicity, affecting solubility and reactivity .
  • Methoxy group : Improves lipophilicity (logP ~2.5) and stabilizes aromatic resonance, as shown in PubChem data for analogous sulfonamides .
  • Hydrogen-bonding capacity : The amino and sulfonamide groups enable interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of this compound under varying catalytic conditions?

Methodological Answer: Yield optimization requires systematic variation of:

  • Catalysts : Lewis acids (e.g., ZnCl2) or bases (e.g., triethylamine) to accelerate sulfonamide bond formation .
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux conditions to avoid decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate stability, as evidenced in spectrofluorometric studies achieving ~85% yield .

Q. How can researchers resolve contradictions in reported biological activities of this sulfonamide across different studies?

Methodological Answer: Contradictions may arise from assay variability or impurities. Recommended approaches include:

  • Comparative bioassays : Test the compound alongside structurally validated analogs (e.g., 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide ) under standardized conditions.
  • Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out byproduct interference .
  • Target-specific assays : Employ kinase or enzyme inhibition assays to isolate mechanistic effects, as done in medicinal chemistry studies on related sulfonamides .

Q. What methodologies are recommended for studying the structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer: SAR studies should focus on:

  • Systematic substitution : Modify the 2-chlorophenyl or methoxy groups and evaluate changes in bioactivity (e.g., cytotoxicity, binding affinity) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or kinase enzymes .
  • Pharmacophore mapping : Identify critical functional groups using 3D-QSAR models, as demonstrated in studies on triazole-sulfonamide hybrids .

Q. How can researchers address solubility challenges during in vitro testing of this compound?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Salt formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility, as validated for similar sulfonamides .
  • Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability, a strategy applied to hydrophobic anticancer agents .

Q. What advanced spectroscopic techniques are critical for analyzing degradation products of this compound?

Methodological Answer:

  • LC-MS/MS : To identify degradation fragments (e.g., cleavage of the sulfonamide bond) with high sensitivity .
  • FT-IR spectroscopy : Detect functional group alterations (e.g., loss of NH2 stretching at ~3400 cm<sup>−1</sup>) .
  • X-ray crystallography : Resolve structural changes in degradation byproducts, as performed for related benzamide derivatives .

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